molecular formula C4H6Cl2N2O2S B1378261 4-Amino-1,2-thiazole-3-carboxylic acid dihydrochloride CAS No. 1394040-47-1

4-Amino-1,2-thiazole-3-carboxylic acid dihydrochloride

Cat. No.: B1378261
CAS No.: 1394040-47-1
M. Wt: 217.07 g/mol
InChI Key: SBDRXRJONAKJKN-UHFFFAOYSA-N
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Description

4-Amino-1,2-thiazole-3-carboxylic acid dihydrochloride is a heterocyclic compound with significant importance in various fields of scientific research. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms, which contribute to its unique chemical properties. This compound is often used in the synthesis of various biologically active molecules and has applications in medicinal chemistry, pharmaceuticals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,2-thiazole-3-carboxylic acid dihydrochloride typically involves the reaction of thiosemicarbazide with α-haloketones under acidic conditions. The reaction proceeds through the formation of an intermediate thiazoline, which is subsequently oxidized to yield the desired thiazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in pharmaceuticals and other industries. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2-thiazole-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and reduced thiazole derivatives. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

4-Amino-1,2-thiazole-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1,2-thiazole-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic heterocyclic compound with similar structural features but lacking the amino and carboxylic acid groups.

    2-Aminothiazole: Similar to 4-Amino-1,2-thiazole-3-carboxylic acid dihydrochloride but with the amino group at a different position.

    Thiazole-4-carboxylic acid: Lacks the amino group but shares the carboxylic acid functionality.

Uniqueness

This compound is unique due to the presence of both amino and carboxylic acid groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in the synthesis of biologically active molecules and pharmaceuticals .

Properties

IUPAC Name

4-amino-1,2-thiazole-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S.2ClH/c5-2-1-9-6-3(2)4(7)8;;/h1H,5H2,(H,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDRXRJONAKJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394040-47-1
Record name 4-amino-1,2-thiazole-3-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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